3-(Chlorosulfonyl)propanoic acid

Description

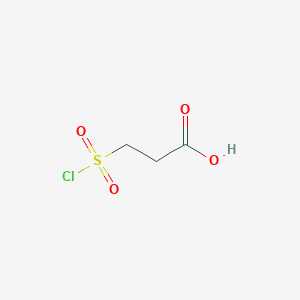

Structure

3D Structure

Properties

IUPAC Name |

3-chlorosulfonylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO4S/c4-9(7,8)2-1-3(5)6/h1-2H2,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROANXQKZWIKRGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614403 | |

| Record name | 3-(Chlorosulfonyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103631-61-4 | |

| Record name | 3-(Chlorosulfonyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chlorosulfonyl Propanoic Acid

Strategies for Carbon-Sulfur Bond Formation

The formation of the carbon-sulfur bond is a critical step in the synthesis of 3-(chlorosulfonyl)propanoic acid. Two primary strategies are the direct sulfonylation of propanoic acid derivatives and the chlorination of pre-formed sulfonic acid precursors.

Direct Sulfonylation of Propanoic Acid Derivatives

Direct sulfonylation involves the introduction of a sulfonyl group onto a propanoic acid backbone. While the direct sulfochlorination of aliphatic compounds can be challenging, one approach involves the reaction of a suitable propanoic acid derivative with a sulfonating agent. For instance, processes have been developed for the sulfochlorination of aromatic compounds using chlorosulfonic acid, sometimes in the presence of a catalyst like sulfamic acid or with the subsequent addition of thionyl chloride to convert the resulting sulfonic acid to the sulfonyl chloride. google.com While less common for aliphatic carboxylic acids, analogous routes can be explored.

A potential pathway could involve the reaction of propanoic acid or its ester with chlorosulfonic acid. However, the conditions must be carefully controlled to prevent side reactions, such as dehydration or polymerization, and to favor the formation of the desired 3-sulfonylated product.

Chlorination of Sulfonic Acid Precursors

A more common and generally milder approach is the chlorination of a pre-synthesized sulfonic acid. The key precursor for this method is 3-sulfopropanoic acid. Once obtained, this sulfonic acid can be converted to the corresponding sulfonyl chloride using a variety of chlorinating agents.

Common chlorinating agents for this transformation include:

Thionyl chloride (SOCl₂) : A widely used reagent for converting sulfonic acids to sulfonyl chlorides. The reaction is typically carried out in an inert solvent, and the byproducts (HCl and SO₂) are gaseous, which simplifies purification. google.com

Phosphorus pentachloride (PCl₅) : Another effective, albeit more aggressive, chlorinating agent.

2,4,6-Trichloro-1,3,5-triazine (TCT) : This reagent offers a milder alternative for the preparation of sulfonyl chlorides from sulfonic acids under neutral conditions. researchgate.net

1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) : TAPC is another efficient chlorinating agent that allows for mild reaction conditions and short reaction times. organic-chemistry.org

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound heavily relies on the efficient preparation of suitable precursors and the strategic interconversion of functional groups.

Preparation of Aliphatic Carboxylic Acids for Sulfonyl Chloride Introduction

The starting point for the synthesis is often a readily available three-carbon carboxylic acid or a related derivative. Key precursors that can be functionalized to introduce the sulfonyl chloride moiety include:

3-Mercaptopropanoic acid : This compound is a prime precursor as the thiol group can be directly oxidized and chlorinated to form the sulfonyl chloride. Various synthetic routes to 3-mercaptopropanoic acid exist, including the reaction of sodium acrylate (B77674) with sodium hydrosulfide (B80085) or sodium sulfide. google.comwipo.int

3-Halopropanoic acids : Compounds like 3-chloropropanoic acid or 3-bromopropanoic acid can serve as electrophiles for the introduction of a sulfur-containing nucleophile, which can then be converted to the sulfonyl chloride.

Acrylic acid : This unsaturated acid can undergo addition reactions to introduce a sulfur-containing group at the 3-position.

The selection of the starting material will dictate the subsequent synthetic steps required to install the sulfonyl chloride functionality.

Transformations Leading to the Sulfonyl Chloride Moiety

Once a suitable precursor with a sulfur-containing group at the 3-position is obtained, the next critical step is its transformation into the sulfonyl chloride.

One of the most direct methods is the oxidative chlorination of a thiol . For example, 3-mercaptopropanoic acid can be treated with chlorine in an aqueous solution. This reaction proceeds through the oxidation of the thiol to a sulfonic acid, which is then chlorinated in situ to the sulfonyl chloride. Careful control of the reaction conditions, such as temperature and the rate of chlorine addition, is crucial to maximize the yield of the desired product and minimize the formation of byproducts. cdnsciencepub.com

Another approach involves a two-step process:

Oxidation of the thiol to a sulfonic acid : 3-Mercaptopropanoic acid can be oxidized to 3-sulfopropanoic acid using various oxidizing agents.

Chlorination of the sulfonic acid : The resulting 3-sulfopropanoic acid is then chlorinated using one of the reagents mentioned in section 2.1.2.

A Chinese patent describes a method starting from 1-bromo-3-chloropropane (B140262), which is first reacted with thiourea (B124793) to form an isothiourea salt. This intermediate is then subjected to chlorination to yield 3-chloropropanesulfonyl chloride, a closely related compound. google.com This highlights a strategy starting from a dihalogenated alkane.

Contemporary Purification Techniques for Reactive Intermediates

The purification of reactive intermediates like this compound is challenging due to their inherent instability and reactivity, particularly their susceptibility to hydrolysis. orgsyn.org

A common and effective method for purification is quenching followed by extraction . The reaction mixture is carefully added to a mixture of ice and water to decompose excess chlorosulfonic acid. google.com The desired sulfonyl chloride, being insoluble in the aqueous acidic solution, can then be extracted into an inert organic solvent such as dichloromethane (B109758) or ethyl acetate. The choice of extraction solvent is crucial; it should have a low boiling point to facilitate removal and should not react with the sulfonyl chloride. google.com

Following extraction, the organic layer is typically washed with cold water or brine to remove any remaining water-soluble impurities. Drying the organic phase over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate is a critical step to prevent hydrolysis of the product.

Distillation under reduced pressure is another key purification technique. orgsyn.org This method is suitable for thermally stable sulfonyl chlorides. By lowering the pressure, the boiling point of the compound is reduced, minimizing the risk of thermal decomposition.

For solid sulfonyl chlorides, crystallization from an appropriate solvent system can be an effective purification method. The choice of solvent is critical and is often determined empirically to provide good solubility at elevated temperatures and poor solubility at lower temperatures, allowing for the recovery of pure crystals upon cooling.

| Purification Technique | Description | Key Considerations |

| Quenching and Extraction | The reaction mixture is added to ice-water, and the product is extracted with an inert organic solvent. | The temperature must be kept low during quenching to prevent hydrolysis. The extraction solvent must be inert and have a low boiling point. google.com |

| Distillation under Reduced Pressure | The product is purified by distillation at a lower temperature by reducing the pressure. | The product must be thermally stable enough to withstand the distillation conditions without significant decomposition. orgsyn.org |

| Crystallization | The solid product is dissolved in a suitable solvent at a higher temperature and allowed to crystallize upon cooling. | The solvent must be chosen carefully to ensure good recovery of the pure product. |

| This table outlines common purification techniques for reactive sulfonyl chlorides like this compound. |

Chemical Reactivity and Mechanistic Investigations of 3 Chlorosulfonyl Propanoic Acid

Reactivity of the Chlorosulfonyl Moiety

The chlorosulfonyl group (-SO₂Cl) is the primary site of reactivity in 3-(chlorosulfonyl)propanoic acid. The strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for its use in synthetic organic chemistry.

The most characteristic reaction of the chlorosulfonyl group is nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com In this mechanistic pathway, a nucleophile attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion, which is an excellent leaving group, results in the formation of a new bond between the sulfur and the nucleophile. libretexts.orgmasterorganicchemistry.com The reactivity of carboxylic acid derivatives, including sulfonyl chlorides, is influenced by the stability of the leaving group and the electrophilicity of the central atom. libretexts.org

This compound readily reacts with primary and secondary amines to yield the corresponding sulfonamides. This reaction is a cornerstone of sulfonamide synthesis and proceeds rapidly. nih.gov The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom, followed by the elimination of hydrogen chloride (HCl). A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl formed during the reaction. mdpi.com

The general reaction can be represented as: HOOC-CH₂CH₂-SO₂Cl + R¹R²NH → HOOC-CH₂CH₂-SO₂NR¹R² + HCl

The versatility of this reaction allows for the introduction of a wide array of functionalities by varying the amine component. ekb.eg Both aliphatic and aromatic amines can be used, leading to a diverse library of 3-(sulfamoyl)propanoic acid derivatives. mdpi.comekb.eg This method is highly efficient, often providing sulfonamides in good to excellent yields. organic-chemistry.org

Table 1: Examples of Sulfonamide Formation from Sulfonyl Chlorides and Amines

| Sulfonyl Chloride | Amine | Base | Product | Reference |

|---|---|---|---|---|

| p-Toluenesulfonyl chloride | Amino acid | Na₂CO₃ | N-(p-tolylsulfonyl)amino acid | mdpi.com |

| Aryl sulfonyl chloride | Primary amine | - | N-Aryl sulfonamide | ekb.eg |

In a reaction analogous to sulfonamide formation, this compound reacts with alcohols or phenols to produce sulfonate esters. eurjchem.com This process, often referred to as sulfonylation, is typically carried out in the presence of a non-nucleophilic base like pyridine to scavenge the generated HCl. youtube.com The mechanism involves the oxygen atom of the alcohol acting as the nucleophile, attacking the sulfur center of the sulfonyl chloride. youtube.com

The general reaction is as follows: HOOC-CH₂CH₂-SO₂Cl + R-OH → HOOC-CH₂CH₂-SO₂OR + HCl

This transformation is significant as it converts a poor leaving group (the hydroxyl group of an alcohol) into a very good leaving group (a sulfonate). youtube.comlibretexts.org A recent study utilized the structurally similar 3-(chlorosulfonyl)benzoic acid to derivatize sterols and other lipids through the formation of sulfonate esters, highlighting the utility of this reaction for analytical purposes. nih.gov The formation of the sulfonate ester proceeds with retention of the stereochemical configuration at the alcohol's carbon center because the reaction occurs at the oxygen atom. youtube.com

Table 2: Synthesis of Sulfonate Esters from Sulfonyl Chlorides and Alcohols

| Sulfonyl Chloride | Alcohol/Phenol | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Mesyl chloride | Primary/Secondary alcohol | Amine base | Mesylate ester | eurjchem.com |

| Tosyl chloride | Alcohol | Indium catalyst | Tosylate ester | organic-chemistry.org |

| 3-(Chlorosulfonyl)benzoic acid | Cholesterol | Pyridine | Sulfonate ester derivative | nih.gov |

The chlorosulfonyl group is highly sensitive to moisture. This compound undergoes rapid hydrolysis in the presence of water to form the corresponding 3-sulfopropanoic acid. orgsyn.org This reaction is an example of solvolysis where water acts as the nucleophile.

HOOC-CH₂CH₂-SO₂Cl + H₂O → HOOC-CH₂CH₂-SO₃H + HCl

The reaction proceeds through the same nucleophilic acyl substitution mechanism, with a water molecule attacking the sulfur atom. eurjchem.com Due to the high reactivity with water, reactions involving this compound must be conducted under anhydrous conditions to prevent the formation of the sulfonic acid byproduct. orgsyn.org Similarly, solvolysis can occur with other protic solvents, such as alcohols, leading to the formation of sulfonate esters as described previously.

The sulfonyl chloride group can be reduced to lower oxidation state sulfur functionalities. A common transformation is the reduction of sulfonyl chlorides to thiols. This can be achieved using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation. taylorfrancis.com For instance, aromatic sulfonyl chlorides have been successfully reduced to the corresponding aromatic thiols using a palladium catalyst under hydrogen pressure, in the presence of a mild base to neutralize the acid formed. taylorfrancis.com

In some cases, the reduction can lead to other products. A study on γ-sulfone sulfonyl chlorides showed that reaction with lithium aluminum hydride resulted in a novel reduction to furnish ethyl sulfones, where the chlorosulfonyl moiety acted as a leaving group in an Sₙ2-type reaction. researchgate.net While specific studies on the reduction of this compound are not prevalent, these general methods are expected to be applicable.

Table 3: Reductive Methods for Sulfonyl Chlorides

| Sulfonyl Chloride | Reagent | Product | Reference |

|---|---|---|---|

| Aromatic sulfonyl chlorides | Pd catalyst, H₂ | Aromatic thiols | taylorfrancis.com |

| γ-Sulfone sulfonyl chlorides | Lithium aluminum hydride | Ethyl sulfones | researchgate.net |

While ionic reactions like nucleophilic substitution dominate the chemistry of sulfonyl chlorides, radical pathways are also possible, though less common for this specific functional group. Radical reactions typically involve three phases: initiation, propagation, and termination. lumenlearning.com Initiation often requires energy in the form of heat or UV light to induce homolytic cleavage of a bond, creating a radical species. lumenlearning.commasterorganicchemistry.com

In the context of sulfur compounds, radical processes have been observed. For example, some copper-catalyzed aminosulfonylation reactions are suggested to proceed via a radical mechanism. organic-chemistry.org Radical reactions often involve hydrogen abstraction or addition to double bonds. lumenlearning.com A chlorine radical, for instance, can abstract a hydrogen atom from a hydrocarbon to form an alkyl radical and HCl. youtube.com While there is limited specific research on radical reactions of this compound, its aliphatic chain could potentially participate in radical halogenation or other radical processes under appropriate conditions, although the high reactivity of the sulfonyl chloride group towards nucleophiles would likely make such reactions complex to control.

Nucleophilic Acyl Substitution at the Sulfur Center

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in this compound undergoes typical reactions characteristic of this functional group, including esterification, amidation, and conversion to acid halides. However, the presence of the highly electrophilic sulfonyl chloride group introduces considerations of chemoselectivity.

Esterification Reactions with Alcohols

The conversion of the carboxylic acid group of this compound to an ester can be achieved through Fischer esterification. masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol. libretexts.org The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, which can also serve as the solvent. masterorganicchemistry.comlibretexts.org Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This activation increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfer steps follows, leading to the elimination of a water molecule and the formation of the ester. masterorganicchemistry.comlibretexts.org

While specific studies on the esterification of this compound are not prevalent, research on propanoic acid esterification provides relevant insights into reaction conditions. researchgate.netceon.rs The reactivity of the alcohol plays a significant role, with primary alcohols like 1-butanol (B46404) and 1-propanol (B7761284) showing higher reactivity than secondary alcohols such as 2-propanol, due to reduced steric hindrance. ceon.rs Increasing the temperature and the molar ratio of alcohol to acid generally increases the reaction rate and yield. researchgate.netceon.rs For instance, a study on the esterification of propanoic acid with 1-propanol achieved a 96.9% yield at 65°C using a 1:10 acid to alcohol molar ratio. ceon.rs

It is crucial to consider that under these conditions, the sulfonyl chloride group is susceptible to solvolysis by the alcohol, which would lead to the formation of a sulfonate ester. The choice of reaction conditions would therefore be critical to selectively target the carboxylic acid moiety.

Table 1: Factors Influencing Esterification of Propanoic Acid

| Parameter | Observation | Impact on Yield/Rate |

|---|---|---|

| Alcohol Structure | Primary alcohols (e.g., 1-butanol) are more reactive than secondary alcohols (e.g., 2-propanol). ceon.rs | Higher |

| Molar Ratio (Acid/Alcohol) | Increasing the excess of alcohol (e.g., from 1:2.5 to 1:10) drives the equilibrium forward. researchgate.net | Higher |

| Temperature | Increasing temperature (e.g., from 35°C to 65°C) accelerates the reaction. ceon.rs | Higher |

| Catalyst | Acid catalysts like H₂SO₄ are required for the reaction to proceed at a reasonable rate. libretexts.orgceon.rs | Essential |

Amidation Reactions with Amines

The formation of an amide from the carboxylic acid group of this compound presents a significant chemoselectivity challenge. Amines are potent nucleophiles that can react with both the carboxylic acid and the sulfonyl chloride group. The reaction with the sulfonyl chloride would yield a sulfonamide, while the reaction with the carboxylic acid yields the desired carboxamide.

Direct reaction of a carboxylic acid with an amine is generally unfavorable as it results in an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. masterorganicchemistry.com To facilitate amide bond formation, the carboxylic acid must first be "activated". masterorganicchemistry.comnih.gov Common strategies include:

Conversion to an Acyl Chloride: The carboxylic acid can be converted to the corresponding acyl chloride, which is much more reactive towards amines. This approach is discussed in section 3.2.3.

Use of Coupling Reagents: A wide variety of coupling reagents, such as carbodiimides (e.g., DCC) or phosphonium (B103445) salts, are used to activate the carboxylic acid in situ, allowing it to react with an amine under milder conditions. masterorganicchemistry.comnih.gov These reagents effectively convert the hydroxyl group of the carboxylic acid into a better leaving group. masterorganicchemistry.com

Given that this compound already contains a highly reactive sulfonyl chloride group, the reaction with an amine would likely lead to a mixture of products. The sulfonyl chloride is generally more electrophilic than the unactivated carboxylic acid, suggesting that sulfonamide formation would be a competing, and likely faster, reaction pathway. Achieving selective amidation at the carboxylic acid position would require careful selection of reagents and conditions, possibly involving protection of the sulfonyl chloride group or using a synthetic route where the amidation step precedes the introduction of the sulfonyl chloride.

Formation of Acid Halides (e.g., Acyl Chlorides)

The carboxylic acid moiety of this compound can be converted into a more reactive acyl halide, most commonly an acyl chloride. This transformation is a standard procedure in organic synthesis, typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com Phosphorus pentachloride (PCl₅) can also be used. prepchem.com

The reaction with thionyl chloride, for example, involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). masterorganicchemistry.com

Applying this reaction to this compound would result in the formation of 3-(chlorosulfonyl)propanoyl chloride . This product is a bifunctional electrophile, containing two reactive acyl chloride-type functionalities. Such a compound would be highly susceptible to nucleophilic attack at two positions and would be a valuable intermediate for the synthesis of various heterocyclic compounds and polymers. The existence of related structures like m-(chlorosulfonyl)benzoyl chloride demonstrates the feasibility of having both sulfonyl chloride and acyl chloride groups within the same molecule. googleapis.com

Intramolecular Cyclization and Ring-Closing Reactions

The dual functionality of this compound allows for intramolecular reactions, leading to the formation of cyclic structures. These reactions can be triggered by specific reagents or conditions that promote the interaction between the two reactive centers.

Formation of Cyclic Derivatives Incorporating Both Functionalities

The reaction between the carboxylic acid and the sulfonyl chloride groups within the same molecule can lead to the formation of cyclic mixed anhydrides. However, a more notable pathway involves the formation of cyclic sultones. Research has pointed to the synthesis of 3-chlorosulfonyl-δ-sultones, which are a novel class of fluorescent compounds. researchgate.net A δ-sultone is a six-membered cyclic ester of a hydroxysulfonic acid. The formation of such a structure from this compound would likely proceed through an intermediate where the carboxylic acid is reduced or modified, followed by cyclization.

Another potential intramolecular reaction is cyclization via Friedel-Crafts-type acylation if an aromatic ring is present elsewhere in a derivative of the molecule. For instance, studies on 3-carbomethoxyindole-1-propanoic acid have shown that the propanoic acid side chain can cyclize onto the indole (B1671886) nucleus to form a new ring. clockss.org While not directly analogous, this demonstrates the principle of using a propanoic acid chain as a tether for intramolecular ring-closing reactions.

Studies on Ring Strain and Stability of Cyclic Products

Detailed experimental or computational studies specifically investigating the ring strain and thermodynamic stability of cyclic derivatives originating from this compound, such as the corresponding cyclic anhydride (B1165640) or sultone derivatives, are not extensively covered in the available literature. The stability of such rings would be governed by standard principles of conformational analysis and ring strain. Six-membered rings, like a δ-sultone, generally exist in low-energy chair conformations with minimal angle strain. The presence of heteroatoms (oxygen and sulfur) and exocyclic double bonds (S=O) would influence the precise geometry and energetic profile of the ring system. Further research would be required to quantify the thermodynamic and kinetic stability of these specific cyclic products.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for sulfonyl chlorides, such as this compound, primarily revolves around kinetic and stereochemical studies. The two principal mechanisms considered are the concerted bimolecular nucleophilic substitution (SN2) and a stepwise addition-elimination (A-E) mechanism. For most sulfonyl chlorides, the SN2 pathway is favored. mdpi.comcdnsciencepub.com

In the context of this compound, a nucleophile would attack the electrophilic sulfur atom, leading to the displacement of the chloride ion. The reaction mechanism is generally considered to be a concerted SN2 process. rsc.org This is supported by studies on analogous compounds, such as arenesulfonyl chlorides, where the reaction rates are dependent on the concentrations of both the sulfonyl chloride and the nucleophile. nih.gov

It is important to note that the reaction conditions, including the nature of the nucleophile and the solvent, can influence the operative mechanism. For instance, in solvolysis reactions, where the solvent acts as the nucleophile, the mechanism is still predominantly SN2-like, although some SN1 character may be observed depending on the substrate and the ionizing power of the solvent. nih.gov

Kinetic studies are crucial for distinguishing between possible reaction pathways. For nucleophilic substitution at a sulfonyl chloride, a second-order rate law, where the rate is proportional to the concentrations of both the sulfonyl chloride and the nucleophile, is indicative of an SN2 mechanism.

While specific kinetic and thermodynamic data for this compound are not readily found in the literature, extensive studies on arenesulfonyl chlorides provide valuable insights. For example, the chloride-chloride exchange reaction in a series of substituted benzenesulfonyl chlorides was found to follow second-order kinetics, consistent with an SN2 mechanism. mdpi.comnih.gov The reactivity of these compounds is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups generally accelerate the reaction by making the sulfur atom more electrophilic, which is reflected in a positive Hammett ρ value. mdpi.comrsc.org

The table below presents kinetic and activation parameters for the isotopic chloride exchange reaction in various arenesulfonyl chlorides, which can serve as a model for understanding the factors that would influence the reactivity of this compound. The propanoic acid group in this compound would act as an electron-withdrawing group, likely enhancing the reactivity of the sulfonyl chloride towards nucleophilic attack.

Table 1: Kinetic and Activation Parameters for the Isotopic Chloride Exchange Reaction of Substituted Arenesulfonyl Chlorides in Acetonitrile mdpi.com

| Substituent (X) in X-C₆H₄SO₂Cl | k₂₅ x 10⁵ (M⁻¹s⁻¹) at 25°C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|

| 4-OCH₃ | 0.98 | 19.5 | -15.5 |

| 4-CH₃ | 2.45 | 18.8 | -16.1 |

| H | 6.10 | 18.1 | -16.8 |

| 4-Cl | 15.8 | 17.3 | -17.6 |

| 3-NO₂ | 112 | 15.9 | -18.4 |

This data is for arenesulfonyl chlorides and is provided for illustrative purposes to indicate general trends in reactivity.

The thermodynamic parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further mechanistic details. The generally negative entropies of activation are consistent with a bimolecular transition state, where the ordering of the system increases as two species come together.

The stereochemical outcome of a reaction is a powerful probe for its mechanism. For an SN2 reaction at a chiral center, an inversion of configuration is expected. While this compound itself is not chiral at the sulfur atom, if a chiral sulfonyl chloride were to undergo an SN2 reaction, inversion of stereochemistry at the sulfur center would be anticipated. mdpi.com

Experimental evidence from related chiral sulfur compounds supports this prediction. For instance, the reaction of chiral sulfonyl derivatives has been shown to proceed with inversion of configuration at the sulfur atom. mdpi.com This stereospecificity is a hallmark of the SN2 mechanism, where the nucleophile attacks from the backside relative to the leaving group, leading to a Walden-like inversion of the tetrahedral geometry at the reaction center. libretexts.orgiitk.ac.in Therefore, it is reasonable to predict that nucleophilic substitution reactions of this compound would proceed with inversion of configuration at the sulfur atom if it were part of a chiral system.

Applications in Advanced Organic Synthesis and Materials Chemistry

3-(Chlorosulfonyl)propanoic Acid as a Versatile Synthetic Building Block

This compound is a bifunctional molecule containing both a carboxylic acid and a highly reactive sulfonyl chloride group. This dual functionality makes it a valuable building block in organic synthesis, enabling the construction of diverse and complex molecular architectures. Its utility spans the creation of intricate organic scaffolds and the multi-step synthesis of various specialty chemicals.

Construction of Complex Organic Scaffolds

The distinct reactivity of the carboxylic acid and sulfonyl chloride moieties in this compound allows for sequential and selective reactions, a key strategy in the assembly of complex organic scaffolds. These scaffolds form the core structures of many biologically active molecules and functional materials.

The sulfonyl chloride group readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is fundamental to its role in scaffold construction. For instance, reaction with primary amines yields N-substituted sulfonamides, introducing a flexible yet robust linkage into a molecular framework.

Furthermore, the carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or acid halides, providing additional points for molecular elaboration. This orthogonality of the two functional groups is a significant advantage, allowing chemists to build up molecular complexity in a controlled and predictable manner.

One notable application is in the synthesis of heterocyclic compounds, which are integral components of many pharmaceuticals and agrochemicals. For example, the intramolecular reaction of a derivative of this compound, where the carboxylic acid is converted to an appropriate nucleophile, can lead to the formation of cyclic sulfonamides, also known as sultams. Sultams are a class of heterocyclic compounds with a range of biological activities and are often used as chiral auxiliaries in asymmetric synthesis.

Multistep Synthesis of Specialty Chemicals

The role of this compound extends to the multi-step synthesis of a variety of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes. Its ability to introduce the sulfonyl group is particularly important in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in many drugs.

In the pharmaceutical industry, the sulfonamide group is a well-established bioisostere for the amide group, offering similar geometric properties but with improved metabolic stability and binding affinity to biological targets. The incorporation of a sulfonamide moiety can significantly enhance the therapeutic properties of a drug molecule. This compound provides a direct route to introduce this functionality, often early in a synthetic sequence, with the propanoic acid tail allowing for further molecular modifications.

While direct examples in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, the fundamental reactivity of this compound suggests its potential as a precursor. The sulfonylurea and sulfonamide classes of herbicides, for instance, rely on the core sulfonamide structure for their biological activity.

In the realm of dye chemistry, sulfonic acid groups are often incorporated into dye molecules to enhance their water solubility and binding affinity to fabrics. While direct use of this compound in commercial dye synthesis is not prominent, its reactivity allows for the introduction of a sulfonyl group that can be subsequently hydrolyzed to the sulfonic acid. This would be a valuable step in the synthesis of certain classes of water-soluble dyes.

Functionalization of Polymeric Materials

The modification of polymer properties through the introduction of specific functional groups is a cornerstone of materials science. This compound offers a versatile tool for the functionalization of polymeric materials, enabling the modulation of their physical and chemical properties for a wide range of applications.

Introduction of Sulfonyl Functionality for Material Property Modulation

The introduction of sulfonyl-containing groups onto a polymer backbone can significantly alter its properties, such as hydrophilicity, ion-exchange capacity, and thermal stability. The sulfonyl chloride group of this compound can react with hydroxyl or amine groups present on a polymer to covalently attach the sulfonylpropanoic acid moiety.

This process, known as polymer grafting, can be performed through "grafting to" or "grafting from" methods. In the "grafting to" approach, pre-synthesized polymers with appropriate functional groups are reacted with this compound. This method allows for good control over the structure of the grafted chain.

The resulting sulfonated polymers can exhibit enhanced properties. For example, the presence of the sulfonic acid group (after hydrolysis of the sulfonyl chloride) can dramatically increase the hydrophilicity and water absorption of a polymer, making it suitable for applications such as hydrogels and membranes. Sulfonated polymers are particularly important in the development of proton exchange membranes (PEMs) for fuel cells, where the sulfonic acid groups facilitate proton transport.

| Property Modulated | Effect of Sulfonyl Functionalization | Potential Application |

| Hydrophilicity | Increased | Hydrogels, biocompatible coatings |

| Ion-Exchange Capacity | Introduced/Increased | Proton exchange membranes, ion-exchange resins |

| Adhesion | Improved | Adhesives, coatings |

| Thermal Stability | Enhanced | High-performance polymers |

Cross-linking and Surface Modification Applications

The bifunctional nature of this compound also lends itself to applications in polymer cross-linking and surface modification. Cross-linking, the formation of covalent bonds between polymer chains, is a crucial process for improving the mechanical strength, thermal stability, and solvent resistance of polymers.

While this compound itself is monofunctional with respect to the sulfonyl chloride, it can be converted into a bifunctional cross-linking agent. For instance, reaction of the carboxylic acid with a diol would yield a diester with two terminal sulfonyl chloride groups. Such a molecule could then be used to cross-link polymers containing nucleophilic functional groups.

Surface modification is another key area where this compound can be utilized. The surface properties of a material dictate its interaction with the external environment. By reacting this compound with the surface of a polymer, its surface chemistry can be tailored for specific applications. For example, grafting this molecule onto the surface of a biomedical implant could improve its biocompatibility and reduce protein fouling by creating a more hydrophilic and negatively charged surface.

| Application | Role of this compound Derivative | Desired Outcome |

| Polymer Cross-linking | As a precursor to a bifunctional cross-linking agent | Improved mechanical and thermal properties |

| Surface Modification | As a grafting agent | Enhanced biocompatibility, reduced fouling, improved adhesion |

| Catalyst Immobilization | As a linker to attach catalysts to a polymer support | Recyclable and reusable catalyst systems |

Role in Derivatization for Analytical Research

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis by a particular method, such as chromatography or mass spectrometry. Derivatization can improve the volatility, thermal stability, chromatographic separation, and detection sensitivity of an analyte.

While direct and extensive research on this compound as a derivatizing agent is not widely published, the well-documented use of a closely related compound, 3-(chlorosulfonyl)benzoic acid, provides strong evidence for its potential in this area. nih.govnih.gov The underlying chemistry of the sulfonyl chloride group is the same in both molecules.

The sulfonyl chloride group reacts readily with nucleophilic functional groups such as hydroxyls and amines, which are common in many biological molecules like lipids, steroids, and amino acids. This reaction forms a stable sulfonate ester or sulfonamide derivative.

The key advantages of using a derivatizing agent like this compound would be:

Improved Chromatographic Properties: The introduction of the polar sulfonyl group can alter the polarity of the analyte, leading to better separation in high-performance liquid chromatography (HPLC).

Enhanced Mass Spectrometric Detection: The sulfonyl group can act as a "charge tag," improving the ionization efficiency of the analyte in mass spectrometry, particularly in electrospray ionization (ESI). This leads to a significant increase in signal intensity and thus, lower detection limits.

Facilitated Structural Elucidation: The fragmentation pattern of the derivatized analyte in tandem mass spectrometry (MS/MS) can be more predictable and informative, aiding in the structural identification of the original molecule.

For example, in the analysis of lipids, the hydroxyl groups of mono- and diacylglycerols or sterols can be derivatized. nih.govnih.gov This not only improves their chromatographic behavior but also allows for more sensitive detection by mass spectrometry. The resulting sulfonate derivatives often exhibit characteristic fragmentation patterns that can be used for their unambiguous identification and quantification.

| Analyte Class | Functional Group Targeted | Analytical Technique Benefitted |

| Lipids (e.g., sterols, glycerols) | Hydroxyl | HPLC, LC-MS/MS |

| Amino Acids | Amine, Hydroxyl | HPLC, LC-MS/MS |

| Fatty Acids | Carboxyl (after activation) | HPLC, LC-MS/MS |

| Pharmaceuticals | Amine, Hydroxyl | HPLC, LC-MS/MS |

Given the similar reactivity, it is highly probable that this compound could be a valuable derivatization reagent in analytical research, offering a means to enhance the analysis of a wide range of important biological and chemical compounds.

Development of Derivatization Reagents for Chromatographic Analysis (e.g., LC-MS)

In a novel approach demonstrated with the analogous 3-(chlorosulfonyl)benzoic acid, the reagent is used to introduce a "charge-switch" for certain classes of molecules. nih.gov Many neutral or weakly ionizing compounds, such as sterols and acylglycerols, are typically analyzed in positive ion mode in LC-MS, where they can be prone to in-source fragmentation and the formation of multiple adducts, complicating analysis and reducing sensitivity. nih.gov

Derivatization with a reagent like this compound modifies the analyte by tagging it with a sulfonic acid group (after the reaction and loss of HCl). This tag is readily deprotonated, allowing the derivative to be detected with high efficiency in the negative ion mode. This charge-switch to negative ion detection often results in higher ionization efficiency, greater stability of the analyte in the ion source, and the generation of predictable, diagnostic fragment ions for use in tandem mass spectrometry (MS/MS) techniques like multiple reaction monitoring (MRM). nih.gov

The derivatization reaction itself is typically straightforward, involving the mixing of the analyte and the reagent in the presence of a base, such as pyridine (B92270), which neutralizes the hydrochloric acid byproduct. nih.gov The reaction conditions, including temperature and time, can be optimized to achieve high yields. For instance, studies with the benzoic acid analog achieved optimal derivatization of lipids in plasma samples after 40 minutes at 60 °C. nih.gov The resulting derivatives have been shown to be stable for extended periods under appropriate storage conditions (e.g., 5 days at -80 °C), which is crucial for routine and high-throughput analysis. nih.gov

Enhanced Detection and Characterization of Analytes in Complex Matrices

One of the primary challenges in analytical chemistry is the detection of low-abundance analytes within complex biological or environmental samples, known as matrices. These matrices (e.g., blood plasma, wastewater) contain thousands of interfering compounds that can suppress the analyte's signal or co-elute during chromatographic separation, making accurate quantification difficult.

Derivatization with this compound offers a powerful solution to this problem. By tagging analytes with a specific chemical group, their physicochemical properties are altered, which can significantly enhance their detection and characterization.

Key benefits include:

Improved Sensitivity: The introduction of a readily ionizable sulfonic acid group dramatically increases the ionization efficiency of the analyte in electrospray ionization (ESI), the most common ionization source for LC-MS. This leads to a much stronger signal and, consequently, lower limits of detection (LOD). Research using 3-(chlorosulfonyl)benzoic acid demonstrated a significant reduction in the LOD for free sterols in plasma, reaching the low picomole-per-milliliter range (15–25 pmol/mL). nih.gov

Enhanced Selectivity: In tandem mass spectrometry (MS/MS), a specific parent ion is selected and fragmented to produce characteristic product ions. The derivatization tag introduces a predictable fragmentation pattern. For example, the sulfonic acid-containing tag can be used for precursor ion scanning (PIS) or neutral loss scanning (NLS) to selectively identify all analytes in a sample that have been successfully derivatized. nih.gov This allows the instrument to filter out the chemical noise from the matrix, focusing only on the compounds of interest.

Improved Chromatographic Performance: Derivatization can alter the polarity and retention characteristics of an analyte. This can be used to move the analyte's peak away from interfering peaks in the chromatogram, leading to better resolution and more reliable quantification. nih.gov

A practical application of this strategy was shown in the analysis of human plasma for lipids like monoacylglycerols, diacylglycerols, and sterols. nih.gov Using the 3-(chlorosulfonyl)benzoic acid derivatization method combined with reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS), researchers were able to identify 92 different lipid species, a substantial improvement over previously published methods. nih.gov This highlights the power of this derivatization strategy to uncover details of the lipidome that are otherwise hidden within the complexity of a biological matrix.

Interactive Data Table: Analytes Derivatized Using the Analogous 3-(Chlorosulfonyl)benzoic Acid

This table summarizes the classes of compounds successfully analyzed using a derivatization strategy with a close structural analog of this compound, demonstrating the potential targets for this reagent.

| Analyte Class | Abbreviation | Number of Species Identified in Human Plasma |

| Monoacylglycerols | MG | 8 |

| Diacylglycerols | DG | 66 |

| Free Sterols | ST | 15 |

| Prenols | PR | 3 |

| Total | 92 |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the molecular skeleton and the electronic environment of each atom.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 3-(Chlorosulfonyl)propanoic acid, three distinct signals are predicted. The electron-withdrawing nature of the sulfonyl chloride and carboxylic acid groups significantly influences the chemical shifts of the adjacent methylene (B1212753) (CH₂) protons, causing them to appear downfield from standard alkanes. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet at a very low field. The integration of the peak areas would correspond to a 1:2:2 ratio for the COOH, α-CH₂, and β-CH₂ protons, respectively.

The protons on the carbon adjacent to the sulfonyl chloride group (α-position) are expected to be the most deshielded of the methylene protons due to the strong electron-withdrawing effect of the -SO₂Cl group. The protons on the carbon adjacent to the carboxylic acid group (β-position) will also be deshielded, but to a lesser extent. Each methylene signal would appear as a triplet due to spin-spin coupling with the adjacent methylene group (n+1 rule, where n=2).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Predicted for a solution in a non-exchanging solvent like CDCl₃. The COOH proton shift can vary significantly with solvent and concentration.

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet | Carboxylic acid proton |

| α-CH₂ | ~3.8 | Triplet | Protons on carbon adjacent to -SO₂Cl |

| β-CH₂ | ~3.1 | Triplet | Protons on carbon adjacent to -COOH |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. docbrown.info As the three carbon atoms in this compound are in unique chemical environments, three distinct signals are expected in the ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid is the most deshielded and appears furthest downfield. The carbon atom bonded to the highly electron-withdrawing sulfonyl chloride group (Cα) is also significantly deshielded, while the carbon adjacent to the carbonyl group (Cβ) is less so.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C=O | ~175 | Carboxylic acid carbonyl carbon |

| α-C | ~55 | Carbon adjacent to -SO₂Cl |

| β-C | ~35 | Carbon adjacent to -COOH |

While 1D NMR provides chemical shifts and coupling information, 2D NMR techniques are essential for unambiguously assigning these signals and confirming the molecular structure by mapping out atomic connectivity. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the signals of the α-CH₂ and β-CH₂ protons, confirming their adjacency in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu An HSQC spectrum would show a correlation between the proton signal at ~3.8 ppm and the carbon signal at ~55 ppm (α-CH₂) and another correlation between the proton signal at ~3.1 ppm and the carbon signal at ~35 ppm (β-CH₂). This allows for the definitive assignment of each methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for piecing together the molecular fragments. sdsu.edu Key expected HMBC correlations for this compound would include:

The β-CH₂ protons (~3.1 ppm) showing a correlation to the carbonyl carbon (~175 ppm), confirming the propanoic acid backbone.

The α-CH₂ protons (~3.8 ppm) showing a correlation to the β-carbon (~35 ppm).

The β-CH₂ protons (~3.1 ppm) showing a correlation to the α-carbon (~55 ppm).

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. kurouskilab.com These methods are highly sensitive to the presence of specific functional groups, which have characteristic absorption or scattering frequencies.

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its two functional groups.

Carboxylic Acid Group: The most prominent feature in the IR spectrum is an extremely broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.info The C=O stretching vibration appears as a very strong, sharp band around 1700-1725 cm⁻¹. docbrown.infouaeu.ac.ae

Sulfonyl Chloride Group: This group gives rise to two very strong and distinct absorption bands in the IR spectrum corresponding to asymmetric and symmetric stretching of the S=O double bonds. These typically appear near 1370 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric). The S-Cl stretching vibration is expected in the lower frequency region of the spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H stretch | 2500 - 3300 | Carboxylic Acid | Strong, Broad | Weak |

| C-H stretch | 2850 - 3000 | Alkyl (CH₂) | Medium | Medium |

| C=O stretch | 1700 - 1725 | Carboxylic Acid | Very Strong | Medium |

| S=O asymmetric stretch | ~1370 | Sulfonyl Chloride | Very Strong | Medium |

| S=O symmetric stretch | ~1180 | Sulfonyl Chloride | Very Strong | Strong |

| C-O stretch | 1210 - 1320 | Carboxylic Acid | Strong | Weak |

| S-Cl stretch | 550 - 650 | Sulfonyl Chloride | Medium | Strong |

The flexible three-carbon chain of this compound allows for rotation around the Cα-Cβ single bond, leading to different spatial arrangements known as conformers (e.g., anti and gauche). Spectroscopic methods can provide valuable insights into the preferred conformation.

The magnitude of the three-bond coupling constant (³J) between the protons of the α-CH₂ and β-CH₂ groups in the ¹H NMR spectrum is dependent on the dihedral angle between them, as described by the Karplus relationship. A detailed analysis of this coupling constant can be used to estimate the relative populations of the anti and gauche conformers in solution. caltech.edu

Furthermore, vibrational spectroscopy can distinguish between conformers, as different spatial arrangements can lead to slight shifts in vibrational frequencies. nih.gov By comparing spectra recorded in different phases (gas, liquid, solid) or at different temperatures, it may be possible to identify bands that correspond to specific conformers, providing insight into the conformational equilibrium and the intermolecular forces, such as hydrogen bonding, that influence it. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry would be employed to determine the precise molecular weight of this compound, allowing for the unambiguous determination of its elemental formula. By measuring the mass with high accuracy (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions.

Table 1: Theoretical High-Resolution Mass Data for this compound (Note: This table is based on theoretical calculations, as no experimental data was found.)

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₃H₅ClO₄S | ³⁵Cl, ³²S | 171.9597 |

| C₃H₅ClO₄S | ³⁷Cl, ³²S | 173.9568 |

The presence of chlorine and sulfur isotopes would result in a characteristic isotopic pattern in the mass spectrum, which would further confirm the elemental composition.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio and inducing its fragmentation to produce product ions. The analysis of these fragments provides valuable insights into the molecule's structure and connectivity.

For this compound, MS/MS studies would be expected to reveal characteristic fragmentation pathways. Cleavage of the relatively weak S-Cl and C-S bonds would likely be observed. The loss of HCl (36 Da) or the chlorosulfonyl group (SO₂Cl, 99 Da) are plausible fragmentation routes. The carboxylic acid moiety could also undergo fragmentation, for instance, through the loss of water (18 Da) or the carboxyl group (COOH, 45 Da). The resulting fragmentation pattern would serve as a structural fingerprint for the compound.

Table 2: Plausible Fragmentation Pathways for this compound in MS/MS (Note: This table presents hypothetical fragmentation data, as no experimental studies were found.)

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 172 | [C₃H₄O₄S]⁺ | HCl |

| 172 | [C₃H₅O₂]⁺ | SO₂Cl |

| 172 | [C₃H₄ClO₃S]⁺ | OH |

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid.

The crystal structure would also reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding. It is anticipated that the carboxylic acid group would participate in strong hydrogen bonds, potentially forming dimers with neighboring molecules. The sulfonyl group's oxygen atoms could also act as hydrogen bond acceptors. Understanding these interactions is crucial as they dictate the crystal packing and influence the material's physical properties.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, sulfur) in a compound. The experimental values are then compared to the theoretical percentages calculated from the compound's molecular formula to verify its purity and stoichiometry.

Table 3: Theoretical Elemental Composition of this compound (Note: This table is based on theoretical calculations, as no experimental data was found.)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage |

|---|---|---|---|---|

| Carbon | C | 12.011 | 36.033 | 20.88% |

| Hydrogen | H | 1.008 | 5.040 | 2.92% |

| Chlorine | Cl | 35.453 | 35.453 | 20.54% |

| Oxygen | O | 15.999 | 63.996 | 37.09% |

Computational and Theoretical Investigations of 3 Chlorosulfonyl Propanoic Acid

Molecular Dynamics (MD) Simulations

There are no specific molecular dynamics (MD) simulation studies focused on 3-(Chlorosulfonyl)propanoic acid in the available research. MD simulations are a powerful tool for studying the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. However, the application of this methodology to this compound has not been documented. While molecular dynamics simulations have been performed on the related compound 3-sulfopropanoic acid (3-SPA) nih.gov, this data is not directly applicable to the chlorinated analogue.

Conformational Behavior in Solution and Different Phases

Information regarding the conformational behavior of this compound in solution or in different phases (solid, liquid, gas) from MD simulations is not available in the scientific literature. Understanding how a molecule behaves in various environments is essential for predicting its properties and reactivity, but such investigations have not been reported for this compound.

Solvent Effects on Molecular Properties and Reactivity

Studies on the effects of different solvents on the molecular properties and reactivity of this compound using computational methods are not present in the reviewed literature. Solvent effects can significantly influence a molecule's behavior, and computational simulations are often used to probe these interactions, but no such research has been published for this specific compound.

Spectroscopic Property Prediction

Computational chemistry provides powerful tools for predicting spectroscopic data, which are invaluable for structural elucidation and for interpreting experimental results. Methods like Density Functional Theory (DFT) are commonly employed for these predictions. nih.govaps.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govruc.dk These predictions are instrumental in assigning signals in experimental spectra and confirming the molecular structure.

For this compound, calculations would first involve optimizing the molecule's three-dimensional geometry. Subsequently, the nuclear shielding tensors are calculated and converted into chemical shifts, often referenced against a standard like tetramethylsilane (TMS). nih.govruc.dk The predicted shifts would reflect the distinct electronic environments of each nucleus. For instance, the protons on the carbon adjacent to the electron-withdrawing sulfonyl chloride group would be expected to have a higher chemical shift (be further downfield) than those adjacent to the carboxylic acid group. Similarly, the carbonyl carbon of the carboxylic acid would exhibit a characteristic downfield shift.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on typical chemical shift ranges for similar functional groups.)

| Atom | Atom Label | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | |||

| -CH₂-S | H-3 | ~3.6 - 4.0 | Triplet |

| -CH₂-C | H-2 | ~2.9 - 3.3 | Triplet |

| -COOH | H-1' | ~10 - 12 | Singlet |

| ¹³C NMR | |||

| C=O | C-1 | ~175 - 180 | - |

| -CH₂-C | C-2 | ~35 - 40 | - |

| -CH₂-S | C-3 | ~50 - 55 | - |

Computational simulations of infrared (IR) and Raman spectra are performed by calculating the vibrational frequencies of the molecule and their corresponding intensities. nih.govarxiv.org These calculations, typically done at the harmonic level, help assign experimental absorption bands to specific molecular motions, such as stretching, bending, and torsional vibrations.

For this compound, a frequency calculation on the optimized geometry would yield a set of vibrational modes. Key predicted frequencies would include the very strong C=O stretching vibration of the carboxylic acid, the broad O-H stretch, and the characteristic symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. quimicaorganica.orgmdpi.com Comparing the simulated spectrum to an experimental one can confirm the presence of these functional groups and validate the computed structure.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Note: These are illustrative values based on typical frequencies for the respective functional groups.)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |

| O-H Stretch | -COOH | ~3300 - 2500 (broad) | Strong |

| C-H Stretch | -CH₂- | ~2950 - 2850 | Medium |

| C=O Stretch | -COOH | ~1720 - 1700 | Very Strong |

| S=O Asymmetric Stretch | -SO₂Cl | ~1380 - 1360 | Strong |

| S=O Symmetric Stretch | -SO₂Cl | ~1180 - 1160 | Strong |

| C-O Stretch | -COOH | ~1320 - 1210 | Strong |

Reactivity and Selectivity Predictions

Computational methods are essential for understanding and predicting the chemical reactivity of a molecule. By analyzing its electronic structure, one can identify the most likely sites for electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comyoutube.com

For this compound, an FMO analysis would reveal the distribution of these key orbitals. The HOMO would likely be localized on the oxygen atoms of the carboxylic acid, which possess lone pairs of electrons, making this site susceptible to attack by electrophiles. Conversely, the LUMO is expected to be centered on the highly electrophilic sulfur atom of the sulfonyl chloride group, indicating that this is the primary site for nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO also provides a measure of the molecule's kinetic stability and chemical reactivity. irjweb.com

Table 3: Predicted Frontier Molecular Orbital Characteristics for this compound

| Orbital | Primary Location | Predicted Role in Reactivity |

| HOMO | Oxygen atoms of the carboxylic acid group | Site of electron donation (nucleophilic character) |

| LUMO | Sulfur atom of the sulfonyl chloride group | Site of electron acceptance (electrophilic character) |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. walisongo.ac.idyoutube.com It is mapped onto the electron density surface, using a color scale to denote different potential values. Regions of negative potential (typically colored red) are electron-rich and are favorable sites for electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.netyoutube.com

An MEP map of this compound would clearly visualize its reactive sites. The most negative potential (red/orange) would be concentrated around the oxygen atoms of both the carbonyl and sulfonyl groups, confirming their nucleophilic character. The most positive potential (blue) would be located on the acidic proton of the hydroxyl group and, significantly, on the sulfur atom, highlighting their high electrophilicity. libretexts.org This visual representation provides an intuitive understanding of how the molecule will interact with other reagents. researchgate.net

Table 4: Predicted Electrostatic Potential Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Implied Reactivity |

| Carboxylic and Sulfonyl Oxygen Atoms | Negative (Red) | Nucleophilic; site for electrophilic attack |

| Carboxylic Acid Hydrogen Atom | Positive (Blue) | Electrophilic; acidic proton |

| Sulfur Atom | Positive (Blue) | Highly electrophilic; site for nucleophilic attack |

| Alkyl Chain (-CH₂CH₂-) | Neutral (Green) | Relatively non-reactive |

Development of Computational Models for Related Systems

While detailed models for this compound itself may not be established, it belongs to classes of compounds—carboxylic acids and sulfonyl chlorides—for which extensive computational modeling has been performed. These broader models provide context and predictive power for understanding its behavior.

For instance, computational studies on various propanoic acid derivatives have been used to develop Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structure with biological activity. Furthermore, theoretical models have been developed to study the reaction mechanisms of sulfonyl chlorides, such as their solvolysis and their use as intermediates in organic synthesis. These models often employ DFT calculations to map out reaction pathways, identify transition states, and calculate activation energies, providing deep insight into the factors that control reaction outcomes. Insights from these related systems can be extrapolated to predict the behavior of this compound in similar chemical environments.

Future Research Directions

Exploration of Green Chemistry Routes for Synthesis

The development of sustainable chemical processes is a paramount goal in modern chemistry. Future research into 3-(chlorosulfonyl)propanoic acid should prioritize the exploration of green chemistry routes for its synthesis. Traditional methods for producing sulfonyl chlorides often involve reagents like chlorosulfonic acid, which raise environmental and safety concerns.

A potential green synthesis approach could involve a two-step process starting from 1-bromo-3-chloropropane (B140262) and thiourea (B124793). google.com This would first yield S-(3-chloropropyl)isothiourea, which could then undergo a catalyzed chlorination reaction to produce the desired 3-chlorosulfonylpropane derivative. google.com The use of catalysts such as hydrochloric acid, sulfuric acid, phosphoric acid, acetic acid, or trifluoroacetic acid could be investigated to optimize this reaction. google.com Furthermore, exploring alternative, less hazardous chlorinating agents and solvent-free or aqueous reaction conditions would align with the principles of green chemistry. The evaluation of green chemistry metrics, such as atom economy and E-factor, will be crucial in assessing the environmental performance of these new synthetic pathways. rsc.org

Development of Asymmetric Synthetic Methodologies

The synthesis of chiral molecules is of significant interest, particularly in the pharmaceutical and agrochemical industries. Future research should focus on developing asymmetric synthetic methodologies for derivatives of this compound. Although the parent molecule is achiral, its reactions can be controlled to produce chiral products.

One promising avenue is the use of chiral auxiliaries. A chiral auxiliary, an enantiomerically pure compound derived from natural sources like amino acids, can be temporarily attached to the this compound molecule. youtube.com This would induce stereoselectivity in subsequent reactions, leading to the formation of a single enantiomer of the product. youtube.com After the desired transformation, the chiral auxiliary can be removed and recycled. youtube.com

Another approach involves the use of chiral catalysts. For instance, chiral metal complexes, such as those based on vanadium, have been successfully used in asymmetric cross-coupling reactions to generate chiral products with high enantiomeric excess. nih.gov Investigating the use of such catalysts in reactions involving this compound could open up new pathways to enantiomerically pure compounds.

Expansion into Novel Material Science Applications

The bifunctional nature of this compound makes it a promising candidate for the synthesis of novel polymers and materials. The reactive sulfonyl chloride group can readily react with nucleophiles like amines and alcohols to form stable sulfonamide or sulfonate ester linkages, respectively. This reactivity can be exploited in the production of specialty polymers and resins.

Advanced Studies on Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient chemical transformations. wikipedia.org Future investigations should explore the potential of this compound as a component in MCRs.

Given its two distinct reactive sites, this compound could participate in novel MCRs. For example, it could potentially react with an amine and an isocyanide in a variation of the Ugi or Passerini reactions. wikipedia.org The carboxylic acid would provide the acidic component, while the sulfonyl chloride could react with the amine. The development of such MCRs would provide rapid access to complex molecules with potential applications in drug discovery and materials science. Research in this area could focus on designing new MCRs and optimizing reaction conditions to achieve high yields and selectivity. organic-chemistry.org

Synergistic Approaches Combining Experimental and Theoretical Research

To accelerate the discovery and development of new applications for this compound, a synergistic approach combining experimental work with theoretical calculations is essential. Computational chemistry can provide valuable insights into the molecule's reactivity, reaction mechanisms, and the properties of its derivatives.

Q & A

Q. What safety protocols are critical when handling 3-(chlorosulfonyl)propanoic acid in laboratory settings?

- Methodological Answer: Due to its chlorosulfonyl group, this compound is highly corrosive. Follow these protocols:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical goggles. Use fume hoods to avoid inhalation of vapors or aerosols .

- Emergency Procedures: In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For eye exposure, flush with water for 20 minutes and seek medical attention .

- Storage: Store in a cool, dry, ventilated area away from bases or nucleophiles to prevent unintended reactions.

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer: A common approach involves sulfonation of propanoic acid derivatives. For example:

- Sulfonation of Thioether Precursors: React 3-mercaptopropanoic acid with chlorosulfonic acid under controlled conditions (0–5°C) to avoid over-sulfonation. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3) .

- Alternative Route: Use 3-bromopropanoic acid with sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane, catalyzed by AlCl₃. Purify via recrystallization in ethanol .

Q. How can analytical techniques validate the purity of this compound?

- Methodological Answer:

- GC-MS: Derivatize the compound with trimethylsilyl (TMS) agents to improve volatility. Use a DB-5MS column (30 m × 0.25 mm) with a temperature gradient (50°C to 280°C at 10°C/min). Monitor for decomposition products like SO₂ or HCl .

- LC-MS/MS (Negative Ion Mode): Employ a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Characterize the [M-H]⁻ ion (m/z ≈ 185) and confirm purity >95% .

Advanced Research Questions

Q. How can contradictory literature data on the pH-dependent reactivity of this compound be resolved?

- Methodological Answer: Discrepancies often arise from varying buffer systems or solvent polarity. To address this:

- Controlled pH Studies: Use standardized buffers (e.g., phosphate for pH 2–8, borate for pH 8–10) to measure hydrolysis rates. Track sulfonic acid formation via ¹H NMR (D₂O, δ 2.5–3.5 ppm for CH₂ groups) .

- Kinetic Isotope Effects (KIE): Compare reaction rates in H₂O vs. D₂O to distinguish acid-catalyzed vs. nucleophilic mechanisms .

Q. How does the chlorosulfonyl group influence the acid dissociation constant (pKa) of this compound compared to other derivatives?

- Methodological Answer: The electron-withdrawing chlorosulfonyl group lowers the pKa relative to unsubstituted propanoic acid (pKa ~4.8). To determine experimentally:

- Potentiometric Titration: Dissolve the compound in 0.1 M KCl and titrate with 0.01 M NaOH. Use a glass electrode calibrated at pH 4.0 and 7.0. The expected pKa is ~1.5–2.5 due to the strong inductive effect .

- Compare with Analogues: 3-(4-Chlorophenyl)propanoic acid has pKa 4.61, while this compound is significantly more acidic .

Q. What experimental strategies optimize the yield of this compound in sulfonation reactions?

- Methodological Answer: Key factors include temperature control and stoichiometry:

- Low-Temperature Synthesis: Perform reactions at 0–5°C to suppress side reactions (e.g., polysulfonation). Use a molar ratio of 1:1.2 (propanoic acid derivative : SO₂Cl₂) .

- Byproduct Mitigation: Add anhydrous Na₂SO₄ to sequester water, minimizing hydrolysis. Monitor by FTIR for SO₂Cl₂ consumption (disappearance of ~1360 cm⁻¹ S=O stretch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.